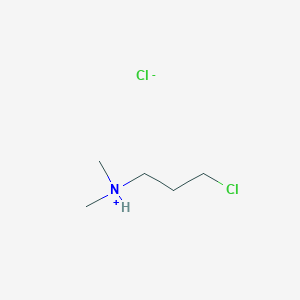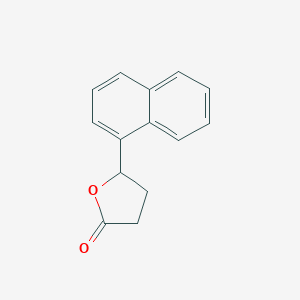
4-(グリシルアミノ)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(glycylamino)benzoate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21. It is a derivative of benzoic acid and is used primarily in proteomics research .
科学的研究の応用
Methyl 4-(glycylamino)benzoate is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and peptide coupling reactions.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-(glycylamino)benzoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of a glycyl group through a peptide coupling reaction. The reaction conditions typically include:
Esterification: 4-aminobenzoic acid is reacted with methanol in the presence of sulfuric acid at elevated temperatures.
Peptide Coupling: The esterified product is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production of Methyl 4-(glycylamino)benzoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Using large reactors to mix 4-aminobenzoic acid and methanol with sulfuric acid.
Automated Peptide Coupling: Utilizing automated systems to introduce the glycyl group efficiently.
化学反応の分析
Types of Reactions
Methyl 4-(glycylamino)benzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted benzoates depending on the nucleophile used.
作用機序
The mechanism of action of Methyl 4-(glycylamino)benzoate involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in peptide synthesis and modification. The compound’s ester group can be hydrolyzed by esterases, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
Methyl 4-aminobenzoate: Lacks the glycyl group, making it less versatile in peptide synthesis.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.
Methyl 4-nitrobenzoate: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
Methyl 4-(glycylamino)benzoate is unique due to its combination of an ester group and a glycylamino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it particularly useful in peptide synthesis and modification .
特性
IUPAC Name |
methyl 4-[(2-aminoacetyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAMIMCDRIBQAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)





